

Common Gold Leaching Problems & Solutions

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Compound Focus: Gold tribromide

CAS No.: 10294-28-7

Cat. No.: S570179

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The table below summarizes the primary reasons for poor gold leaching efficiency and their corresponding solutions, based on industry findings [1] [2].

Problem Cause	Affected Process	Recommended Solution	Key Mechanism
Oxygen-/Cyanide-Consuming Minerals (e.g., Pyrite, Pyrrhotite) [1]	Agitated/CIL, Heap Leaching	Pre-aeration in an alkaline medium [1]	Oxidizes consumptive minerals into inert compounds (e.g., ferric hydroxide) before cyanide addition.

| **"Preg-Robbing" Carbon** (Active carbon/graphite in ore) [1] [3] | Agitated/CIL, Heap Leaching | **Physical:** Add organics (e.g., kerosene) to passivate carbon [1]. **Chemical:** Roasting or oxidation with NaOCl [1]. | Inactivates or removes carbonaceous material to prevent it from adsorbing dissolved gold. | | **Soluble Cyanide-Consumers** (e.g., Copper, Zinc minerals) [1] | Agitated/CIL, Heap Leaching | **Low content:** Optimize cyanide addition (staged, low concentration) [1]. **High content:** Pre-float Cu/Zn concentrates, then cyanide leach tailings [1]. | Controls cyanide concentration to make its use for gold dissolution economically viable. | | **Encapsulated Gold** (in arsenopyrite, arsenian pyrites) [1] | All, but more critical for Heap Leaching | Pre-treatment: Roasting, bio-oxidation, pressure oxidation, or ultra-fine grinding [1] [4]. | Breaks down the sulfide matrix to expose locked gold particles for cyanide contact. | | **Poor Permeability & Solution Flow** (Fines, clay, uneven particle size) [2] [3] | Heap Leaching | Optimize crushing/screening to

ensure uniform particle size; improve heap construction [2] [5]. | Enhances uniform percolation and contact between leach solution and gold particles. | | **Unfavorable Chemical Environment** (pH, dissolved oxygen) [2] [3] | All | Monitor & control pH (10-11 with lime) and dissolved oxygen concentration [3] [5]. | Maintains optimal conditions for the gold dissolution reaction (Eq. 1 & 2). |

Detailed Experimental Protocols for Key Solutions

For researchers looking to implement the solutions, here are detailed methodologies for two critical pre-treatment processes.

Protocol 1: Pre-Aeration for Oxygen-Consuming Minerals

This method is used to treat ores containing sulfide minerals like pyrite that consume oxygen and cyanide [1].

- **Prepare Slurry:** Grind the ore and mix with water to create a slurry with a defined pulp density (e.g., 40-50% solids).
- **Adjust Alkalinity:** Add lime (CaO) to the slurry to raise and maintain the pH between 10 and 11. This creates the necessary alkaline medium.
- **Aerate:** Inject air or oxygen into the slurry in a tank with continuous mechanical stirring. The aeration time must be determined experimentally but should be sufficient for oxidation.
- **Monitor:** Observe the slurry. The successful pre-treatment is indicated by the conversion of ferrous sulfide compounds to reddish-brown ferric hydroxide precipitates.
- **Proceed to Leaching:** Once aeration is complete, introduce cyanide directly into the same tank to begin the gold dissolution process.

Protocol 2: Passivation of "Preg-Robbing" Carbon

This protocol aims to deactivate natural carbonaceous matter in the ore that adsorbs dissolved gold [1].

- **Slurry Preparation:** Grind the ore and mix with water in a conditioning tank.
- **Add Passivator:** Introduce an organic passivator like kerosene or coal tar into the slurry. The dosage should be determined through testing (e.g., 100-500 g/ton of ore).
- **Condition:** Agitate the slurry for a sufficient time (e.g., 30-60 minutes) to allow the organic substance to coat and "passivate" the carbonaceous particles, forming a film on their surface.

- **Leaching:** Add cyanide leach solution to the conditioned slurry to begin gold dissolution. The passivated carbon should no longer actively adsorb the gold.

Process Flow: Troubleshooting Gold Leaching

The following diagram maps out a logical workflow for diagnosing and addressing efficiency problems, based on the information gathered.

Diagram 1: A logical workflow for diagnosing gold leaching issues.

Gold Extraction Process Flow (CIL)

For context, here is a flow diagram of the Carbon-in-Leach (CIL) process, a common method where leaching and adsorption occur simultaneously [6].

Diagram 2: A simplified flow diagram of the Carbon-in-Leach (CIL) gold extraction process.

FAQ on Gold Leaching

Q1: What are the most common 'cyanicides' and how do they interfere? A1: The most common cyanide-consuming minerals ("cyanicides") are [1] [3]:

- **Sulfide Minerals:** Pyrite (FeS_2), Pyrrhotite, which consume oxygen and cyanide, generating sulfuric acid that raises lime consumption.
- **Soluble Base Metals:** Copper minerals (malachite, azurite) and zinc minerals (sphalerite) dissolve in cyanide, competing directly with gold for CN^- .
- **Arsenic & Antimony Minerals:** Realgar (As_2S_2), Orpiment (As_2S_3), and Stibnite (Sb_2S_3) can strongly inhibit the gold dissolution reaction.

Q2: What environmentally friendly alternatives to cyanide exist? A2: Research and practice have identified several alternatives, though efficiency varies by ore type [5]:

- **Glycine:** An amino acid that is low toxicity, biodegradable, and can achieve high leaching rates under optimized conditions (pH, oxidant).

- **Thiosulfate:** Effective for certain ore types (e.g., Carlin-type), with fast reaction, low toxicity, and reduced environmental impact. It is a well-established alternative.

Q3: How can I improve the efficiency of a heap leaching operation? A3: Key optimization strategies include [2] [5]:

- **Ore Preparation:** Optimize particle size through crushing and screening to ensure uniform size and good permeability.
- **Chemical Control:** Continuously monitor and adjust the pH of the leach solution to 10-11 and optimize cyanide concentration.
- **Process Control:** Use data analysis to determine optimal leaching time and temperature. Apply ore pre-treatment methods (e.g., fine grinding, agglomeration) if necessary.

Q4: Why is pH control so critical in cyanide leaching? A4: Maintaining a high pH (9-11) is essential for two main reasons [3]:

- **Safety:** It prevents the formation of highly toxic and volatile Hydrogen Cyanide (HCN) gas ($\text{NaCN} + \text{H}_2\text{O} + \text{CO}_2 \rightarrow \text{HCN} + \text{NaHCO}_3$).
- **Efficiency:** It provides the optimal alkaline environment for the gold dissolution reaction ($4\text{Au} + 8\text{CN}^- + \text{O}_2 + 2\text{H}_2\text{O} \rightarrow 4\text{Au}(\text{CN})_2^- + 4\text{OH}^-$) and neutralizes acids generated by sulfide minerals.

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To cite this document: Smolecule. [Common Gold Leaching Problems & Solutions]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b570179#troubleshooting-gold-leaching-efficiency>]

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